5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazine derivatives with carbon disulfide and methylating agents. One common method includes the reaction of hydrazinecarbothioamide with carbon disulfide in the presence of a base, followed by methylation using methyl iodide . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Scientific Research Applications
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones
Uniqueness
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the methylsulfanyl group This structural feature imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives
Properties
CAS No. |
89723-66-0 |
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Molecular Formula |
C4H6N2S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H6N2S3/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
InChI Key |
RRWMUNAPRJOZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NNC(=S)S1 |
Origin of Product |
United States |
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